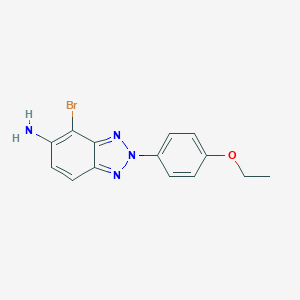
N,N-bis(1H-indol-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(1H-indol-4-ylmethyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of BIA is not yet fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BIA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. BIA has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIA in lab experiments is its potential as a novel anticancer agent. The compound has been shown to have activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using BIA is its complex synthesis process, which can make it difficult to obtain the compound in large quantities.
Zukünftige Richtungen
There are several future directions for research on BIA. One potential area of focus is the development of new synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of BIA and its potential applications in the treatment of various diseases. Finally, the potential use of BIA as a drug delivery system for other compounds is an area that warrants further investigation.
Synthesemethoden
BIA can be synthesized using various methods, including the reaction of indole with N,N-dimethylacetamide and acetic anhydride. Another method involves the reaction of indole with formaldehyde and acetic anhydride. The synthesis of BIA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
BIA has been studied extensively for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. BIA has also been studied for its potential use as an antiviral agent, with promising results against the influenza virus. Additionally, BIA has been shown to have antioxidant properties, which could make it useful in the treatment of various diseases associated with oxidative stress.
Eigenschaften
Molekularformel |
C20H19N3O |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N,N-bis(1H-indol-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |
InChI-Schlüssel |
OPHRHYREINTNTM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Kanonische SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)